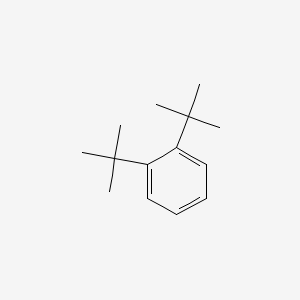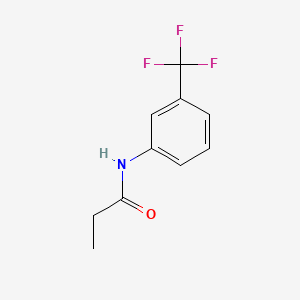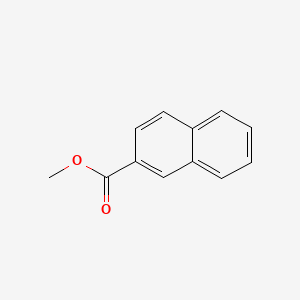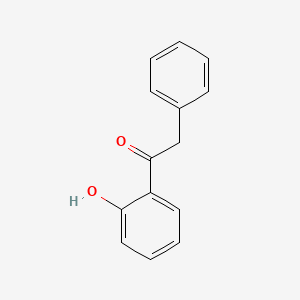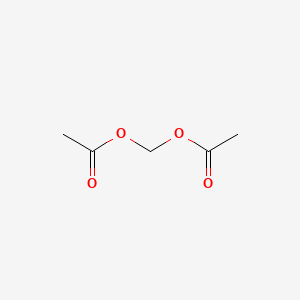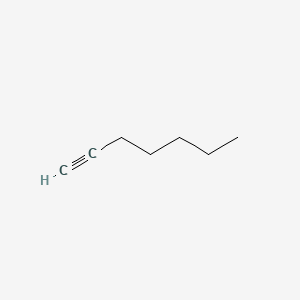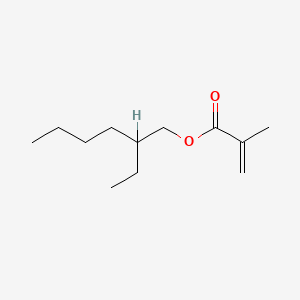![molecular formula C16H13NO3 B1330452 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 64985-42-8](/img/structure/B1330452.png)
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as HPI-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. HPI-1 has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Chemistry and Pharmacology of Phenolic Compounds
Review of 7-Methyljuglone : A study discusses the chemistry and pharmacology of 7-Methyljugulone (7-MJ), a naphthoquinone, a class of phenolic compounds, which was reported to exhibit various pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The study also describes the hemi-synthesis of the compound (Mbaveng & Kuete, 2014).
Ethyl Ferulate, a Phenylpropanoid : Ethyl ferulate, another phenylpropanoid, has been identified for its antioxidant, neuroprotective, and anti-inflammatory properties. The study highlights its potential applications in the nutraceutical and pharmaceutical industries and discusses patents and scientific articles involving the substance, emphasizing its pharmacological activities (Cunha et al., 2019).
Biomarkers for Prenatal Alcohol Exposure : This review focuses on clinically relevant biomarkers for detecting prenatal alcohol exposure, including direct biomarkers like fatty acid ethyl esters and ethyl glucuronide. The study compares the advantages and disadvantages of each biomarker, providing a clinical context for their use (Bager et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds are known to act as uv absorbers or stabilizers in various materials .
Mode of Action
The compound interacts with its targets by absorbing harmful UV radiation, thereby protecting the materials from the detrimental effects of UV exposure
Biochemical Pathways
It can be inferred that the compound plays a role in the pathway related to uv radiation absorption and protection against uv-induced damage .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the absorption of UV radiation and the subsequent protection of materials from UV-induced damage
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the intensity and duration of UV exposure can affect the degree of protection provided by the compound . .
Analyse Biochimique
Biochemical Properties
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . This compound can also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-12-7-5-11(6-8-12)9-10-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTDJOXZSROPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341994 |
Source


|
| Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64985-42-8 |
Source


|
| Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)

